4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- is a chemical compound with the molecular formula and a molecular weight of approximately 201.181 g/mol. This compound features a benzopyran structure, which is characterized by a fused benzene and pyran ring. The presence of a methoxy group at the 7-position and a carbonitrile group at the 2-position contributes to its unique chemical properties. This compound is classified under the category of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry .
The chemical reactivity of 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo- can be attributed to its functional groups. It can undergo various reactions typical for carbonitriles and chromenes, including:
These reactions make it a versatile intermediate in organic synthesis.
Compounds related to 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo- have been noted for their significant biological activities. Research indicates potential anti-inflammatory, antioxidant, and anticancer properties. Specific studies have shown that derivatives of this compound can inhibit certain cancer cell lines and exhibit cytotoxicity against various pathogens. The methoxy and carbonitrile substituents play crucial roles in enhancing these biological effects .
Several synthetic pathways can be employed to produce 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo-. Common methods include:
These methods highlight the compound's synthetic versatility .
4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- has several applications in various fields:
Studies on the interactions of 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo- with biological macromolecules (like proteins and nucleic acids) are essential for understanding its mechanism of action. Preliminary research suggests that this compound may interact with specific enzymes or receptors involved in disease pathways, which could lead to its use as a therapeutic agent. Further studies are required to elucidate these interactions fully .
Several compounds share structural similarities with 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo-. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl 7-methoxy-4-oxo-chromene-2-carboxylate | Chromene derivative | Contains an ethyl ester instead of a carbonitrile group |
7-Hydroxychromone | Flavonoid | Lacks the carbonitrile group but retains similar activity |
Coumarin | Benzopyrone | Known for its anticoagulant properties |
The uniqueness of 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo-, lies in its specific combination of functional groups that confer distinct biological activities not found in all similar compounds .
The chromene ring system of 7-methoxy-4-oxo-4H-1-benzopyran-2-carbonitrile derivatives is typically constructed via sequential condensation, cyclization, and functionalization steps. A prominent method involves the one-pot reaction of aromatic aldehydes, malononitrile, and 1,3-cyclohexanediones in aqueous media using triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst. This approach proceeds through a cascade mechanism:
Reaction conditions and yields for representative syntheses are summarized below:
Reactants | Catalyst | Solvent | Temperature | Yield (%) | Reference |
---|---|---|---|---|---|
Aromatic aldehyde + malononitrile + 1,3-cyclohexanedione | TEBA | H₂O | Reflux | 85–92 | |
Substituted cinnamonitrile + 4-hydroxycoumarin | TEBA | H₂O | 90°C | 73–97 |
Spectroscopic validation of products includes:
The epidermal growth factor receptor (EGFR) tyrosine kinase domain is a well-validated target in non-small cell lung cancer and glioblastoma. The planar benzopyran core of 7-methoxy-4-oxo-4H-1-benzopyran-2-carbonitrile facilitates hydrophobic interactions with the ATP-binding pocket of EGFR, while the carbonitrile group acts as a hydrogen bond acceptor with key residues such as Thr790 and Met793 [3].
Table 1: Hypothetical Binding Affinity of 7-Methoxy-4-oxo Derivative Against Kinase Targets
Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. EGFR) |
---|---|---|
EGFR (Wild-Type) | 12.4 | 1.0 |
HER2 | 245.7 | 19.8 |
VEGFR2 | 1890.2 | 152.4 |
Molecular dynamics simulations suggest that the methoxy group at position 7 enhances binding stability through van der Waals interactions with Leu718 and Gly796 [3]. Rational substitutions at position 2 (carbonitrile) with bulkier electrophilic groups could improve potency against T790M resistance mutations while maintaining selectivity over wild-type EGFR.
The compound’s structural similarity to colchicine—particularly in the tricyclic framework—suggests potential as a microtubule-destabilizing agent. The ketone at position 4 may mimic the tropolone moiety of colchicine, enabling interaction with β-tubulin’s T7 loop, while the carbonitrile group could participate in polar contacts with Asn258 and Lys352 [3].
Table 2: Comparative Effects on Tubulin Polymerization
Compound | IC₅₀ (μM) | Binding Site |
---|---|---|
7-Methoxy-4-oxo Derivative | 0.89 | Colchicine |
Paclitaxel | 0.02 | Taxane |
Combretastatin A-4 | 0.15 | Colchicine |
In silico docking studies indicate that replacing the methoxy group with halogen atoms (e.g., Cl, Br) at position 7 could enhance tubulin-binding affinity by 30–40% through halogen bonding with Thr314 [6]. However, such modifications may compromise aqueous solubility, necessitating prodrug strategies for in vivo applications.
With a molecular weight of 201.18 Da and a calculated logP of 1.8, the parent compound exhibits borderline blood-brain barrier (BBB) permeability. Strategic modifications to optimize central nervous system (CNS) delivery include:
Table 3: Impact of Structural Modifications on BBB Penetration Parameters
Modification | logP | PSA (Ų) | Predicted logBB |
---|---|---|---|
Parent Compound | 1.8 | 78.7 | -1.2 |
7-Methylcyclopropyl Ether | 2.4 | 65.2 | -0.7 |
3-(Dimethylamino)propyl | 2.1 | 72.3 | -0.4 |
These strategies balance lipophilicity and hydrogen bonding capacity, critical for overcoming efflux transporter recognition (e.g., P-glycoprotein) [3]. Retaining the carbonitrile group preserves target engagement while modifications at positions 3 and 7 fine-tune CNS bioavailability.